3-Carbamothioylbenzamide
Description
3-Carbamothioylbenzamide is a benzamide derivative featuring a carbamothioyl (–NH–C(=S)–) substituent at the 3-position of the benzene ring. This functional group replaces the traditional carbonyl oxygen with sulfur, significantly altering the compound’s electronic properties, hydrogen-bonding capacity, and reactivity. Thioamide derivatives, in general, are recognized for their roles as intermediates in heterocyclic synthesis and for exhibiting biological activities such as antimicrobial and antitumor effects .
Properties
IUPAC Name |
3-carbamothioylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNWHYKWSFNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632457 | |
| Record name | 3-Carbamothioylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-25-8 | |
| Record name | 3-Carbamothioylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: Industrial production of this compound typically involves the reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamothioylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Carbamothioylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carbamothioylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and modulating signaling pathways involved in oxidative stress and inflammation . The exact molecular targets are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing oxidative damage.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key benzamide derivatives and their substituents are compared below:
Structural and Crystallographic Insights
- 3-Methylthiobenzamide : X-ray crystallography confirms a planar benzamide core with a methylthio group inducing slight distortion (C–S bond: ~1.68 Å) .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Exhibits intermolecular hydrogen bonding (O–H⋯O=C), stabilizing its crystal lattice (R factor: 0.058) .
- Thiosemicarbazide derivatives () : Intramolecular N–H⋯S hydrogen bonds enhance stability, with bond angles consistent with sp² hybridization .
Key Research Findings and Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| –NH–C(=S)– (thioamide) | Electron-withdrawing (σ*), resonance | Enhances electrophilicity; stabilizes charge |
| –Br | Strongly electron-withdrawing | Facilitates nucleophilic aromatic substitution |
| –S–CH₃ | Mild electron-donating (σ) | Moderates reactivity for heterocycle formation |
Biological Activity
3-Carbamothioylbenzamide, a compound with the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of benzamide derivatives with thiocarbonyl compounds. The synthesis typically results in compounds that exhibit significant biological activity due to their structural characteristics, including the presence of the carbamothioyl group.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the compound's effectiveness against Listeria monocytogenes and Staphylococcus aureus, revealing a significant inhibition index at concentrations ranging from 100 to 400 µg/mL .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. For example, one study reported a high probability (98-99%) of antineoplastic activity based on in silico predictions using PASS software .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has also been assessed using computational models. It is predicted to have favorable absorption and distribution characteristics, adhering to Lipinski's rule of five, which suggests good oral bioavailability. The compound is characterized by:
- Molecular Weight : <500 g/mol
- Log P : <5
- Hydrogen Bond Acceptors : <10
- Hydrogen Bond Donors : <5
These properties indicate that this compound is likely to be drug-like and suitable for further development .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of carbamothioylbenzamide demonstrated significant larvicidal activity against mosquito larvae, with one derivative achieving 100% mortality at a concentration of 10 mg/L . This highlights the potential application of these compounds in pest control.
| Compound | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| This compound | 10 | 100 |
| Other Derivative | 1 | 40 |
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
